N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the pyridine moiety: The pyridine ring is incorporated through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
- N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
Uniqueness
N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-14-12-16(20-17(19-14)21(2)3)23-10-8-22(9-11-23)13-15-4-6-18-7-5-15/h4-7,12H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZOKUZMKROSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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